tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
DPY-6602, CAS#145696-60-2, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
Scientific Research Applications
Synthesis and Applications
Chiral Bipyrrole Synthesis
A study by Skowronek and Lightner (2003) discusses the synthesis of a chiral bipyrrole, which is structurally similar to the compound . The synthesis involves ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating potential pathways for synthesizing related compounds (Skowronek & Lightner, 2003).
Formation of 3-Hydroxy-1H-pyrrole
Hill et al. (2009) report on the production of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of a tert-butyl aminoacetate compound, showcasing a method that might be relevant for the manipulation of similar tert-butyl pyrrole derivatives (Hill et al., 2009).
Antimicrobial Agent Synthesis
Research in 2020 delves into creating new derivatives of pyrrole, including tert-butyl groups, for potential use as antimicrobial agents. This highlights the compound's possible applications in developing new antimicrobial substances (Author Unknown, 2020).
Potential in Anticancer Drug Synthesis
Zhang et al. (2018) discuss the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in the synthesis of small molecule anticancer drugs. This suggests that similar tert-butyl pyrrole derivatives could be important in developing anticancer medications (Zhang et al., 2018).
Investigation into Heterocycles
A study by Klyba et al. (2019) examines the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, providing insights into the chemical behavior and potential applications of similar heterocyclic compounds (Klyba et al., 2019).
properties
CAS RN |
145696-60-2 |
---|---|
Product Name |
tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate |
Molecular Formula |
C20H28N2O3 |
Molecular Weight |
344.45 |
IUPAC Name |
tert-butyl 5-((4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-8-14-13(4)16(21-17(14)10-23)9-15-11(2)12(3)18(22-15)19(24)25-20(5,6)7/h10,21-22H,8-9H2,1-7H3 |
InChI Key |
RLQXIUDKWAALNF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(C)=C(CC2=C(C)C(CC)=C(C=O)N2)N1)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DPY-6602; DPY 6602; DPY6602. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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